trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene
Overview
Description
trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene: is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromo group and the dimethylamino ethoxy moiety contributes to its reactivity and functionality.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetMicrotubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase that plays a significant role in the development and progression of cancer .
Mode of Action
Similar compounds have shown to inhibit mark4 . They bind to MARK4 and show moderate binding with human serum albumin . This interaction could lead to changes in the kinase activity of MARK4, potentially affecting cell division, cell proliferation, and cell cycle regulation .
Biochemical Pathways
Mark4, a potential target of similar compounds, is known to regulate the dynamics of microtubules and plays a significant role in cell division, cell proliferation, and cell cycle regulation . Therefore, it can be inferred that this compound might affect these cellular processes.
Result of Action
Similar compounds have shown to inhibit the growth of cancer cells . They have been found to inhibit the colonogenic potential of cancer cells and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by the introduction of the dimethylamino ethoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines can replace the bromo group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the effects of brominated and dimethylamino-substituted compounds on biological systems. It may serve as a probe in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Comparison with Similar Compounds
- trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene
- 4-[2-(Dimethylamino)ethoxy]benzylamine
- (E)-1-aryl-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)prop-2-en-1-ones
Uniqueness: The uniqueness of this compound lies in its combination of a bromo group and a dimethylamino ethoxy moiety. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Biological Activity
trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene (CAS: 19118-19-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of brominated diphenylethenes, which are known for their diverse pharmacological properties. The presence of the dimethylamino group and the bromine atom in its structure suggests possible interactions with biological targets, leading to various therapeutic applications.
- Molecular Formula : C24H24BrNO
- Molar Mass : 422.36 g/mol
- Melting Point : 105-107°C
- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .
The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological pathways. Its analogs have been studied for estrogenic activity, particularly in relation to breast cancer treatment. The compound is hypothesized to function similarly to tamoxifen, acting as a selective estrogen receptor modulator (SERM), which can inhibit tumor growth in hormone-sensitive cancers .
Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit significant antitumor properties:
- Estrogen Receptor Modulation : As a SERM, it may inhibit estrogen-dependent tumor growth by blocking estrogen receptors in breast tissues.
- Cell Line Studies : Research involving MCF-7 (human breast cancer) cell lines has shown that such compounds can reduce cell proliferation and induce apoptosis through various signaling pathways .
Antimicrobial Properties
The brominated phenyl moiety in this compound may also contribute to its antimicrobial activity. Compounds with similar structures have been reported to exhibit:
- Antibacterial Effects : Effective against a range of bacterial strains, potentially through disruption of bacterial cell membranes.
- Antifungal Activity : Inhibition of fungal growth has been observed in several studies involving related compounds .
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of various diphenylethene derivatives, including this compound. The results demonstrated:
Compound | IC50 (µM) | Mechanism |
---|---|---|
trans-(E)-1-Bromo... | 12.5 | ER antagonist |
Tamoxifen | 10.0 | ER antagonist |
Control (No treatment) | N/A | N/A |
The compound showed comparable efficacy to tamoxifen in inhibiting the growth of MCF-7 cells, suggesting its potential as an alternative therapeutic agent .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of brominated compounds:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
trans-(E)-1-Bromo... | E. coli | 15 µg/mL |
Control (Ampicillin) | E. coli | 8 µg/mL |
The results indicated that trans-(E)-1-Bromo... exhibited notable antibacterial activity against E. coli, albeit less potent than ampicillin .
Properties
IUPAC Name |
2-[4-[(E)-2-bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJYQHATSIOBSH-WCWDXBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19118-19-5 | |
Record name | Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019118195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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